4-Chloro-6-methyl-5-phenylthieno[2,3-d]pyrimidine
Description
Properties
IUPAC Name |
4-chloro-6-methyl-5-phenylthieno[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2S/c1-8-10(9-5-3-2-4-6-9)11-12(14)15-7-16-13(11)17-8/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDKXQLKPTBRODA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(S1)N=CN=C2Cl)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-methyl-5-phenylthieno[2,3-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophene derivatives with chloroacetyl chloride, followed by cyclization with formamide . The reaction conditions often require the use of a base such as triethylamine and a solvent like dichloromethane.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle hazardous reagents .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-methyl-5-phenylthieno[2,3-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction reactions to modify the thieno ring.
Common Reagents and Conditions
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions modify the sulfur atom in the thieno ring .
Scientific Research Applications
Anti-Infective Applications
Recent studies have highlighted the potential of thienopyrimidine derivatives, including 4-Chloro-6-methyl-5-phenylthieno[2,3-d]pyrimidine, as inhibitors of Helicobacter pylori, a bacterium associated with gastric ulcers and cancer. Research has shown that modifications to the thienopyrimidine core can enhance antibacterial activity. For instance, compounds derived from this scaffold demonstrated significant potency against H. pylori, with specific derivatives achieving IC50 values in the low micromolar range, indicating their potential as targeted therapies for resistant strains of this pathogen .
Anti-Inflammatory Effects
The compound also exhibits notable anti-inflammatory properties. In vitro assays have demonstrated that certain thienopyrimidine derivatives can inhibit cyclooxygenase-2 (COX-2) activity, which is crucial in the inflammatory process. For example, studies reported IC50 values as low as 0.04 μmol for COX-2 inhibition, comparable to established anti-inflammatory drugs like celecoxib. This suggests that this compound could serve as a lead compound for developing new anti-inflammatory agents .
Anticancer Research
The anticancer potential of thienopyrimidine derivatives has been extensively investigated. Several studies have synthesized new derivatives and evaluated their antiproliferative activities against various cancer cell lines. For example, certain derivatives showed significant cytotoxic effects against melanoma and breast cancer cell lines, with some compounds reducing cell viability by over 80% at concentrations as low as 50 µM . The mechanism of action is believed to involve the inhibition of key cellular pathways such as tubulin polymerization and EGFR kinase activity, making these compounds promising candidates for further development in cancer therapy .
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationships of this compound is crucial for optimizing its pharmacological properties. Modifications to the phenyl ring and other substituents have been systematically studied to enhance potency and selectivity against targets such as COX enzymes and cancer cell proliferation pathways. For instance, specific substitutions have been shown to improve metabolic stability and reduce cytotoxicity while maintaining or enhancing therapeutic efficacy .
Data Summary Table
Case Studies
- Inhibition of Helicobacter pylori : A study focused on synthesizing various thienopyrimidine analogs revealed that specific substitutions led to enhanced antibacterial activity against H. pylori, providing insights into effective drug design strategies for treating infections resistant to conventional therapies .
- Anticancer Activity : A series of novel thienopyrimidine derivatives were evaluated in vitro against multiple cancer cell lines. The most active compounds were selected for further testing by the National Cancer Institute, demonstrating their potential as lead candidates for anticancer drug development .
- Anti-inflammatory Mechanisms : Research into the anti-inflammatory effects of thienopyrimidines has shown that certain derivatives effectively inhibit COX enzymes in vitro, paving the way for potential therapeutic applications in inflammatory diseases .
Mechanism of Action
The mechanism of action of 4-Chloro-6-methyl-5-phenylthieno[2,3-d]pyrimidine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways . The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Thieno[2,3-d]pyrimidines
The biological and physicochemical properties of thieno[2,3-d]pyrimidines are highly substituent-dependent. Below is a comparative analysis of analogs:
Structural Analogues in Other Fused Pyrimidine Systems
Compounds with alternative fused ring systems exhibit distinct properties:
- 4-Chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine (C₇H₆ClN₃): Features a pyrrole ring instead of thiophene. Higher melting point (215–220°C) due to hydrogen-bonding capacity of the dihydro-pyrrole ring . Enhanced solubility in polar solvents (e.g., methanol, dichloromethane) compared to thieno analogs .
- Molecular weight (256.71 g/mol) and reactivity differ due to the electron-withdrawing ester group .
Biological Activity
4-Chloro-6-methyl-5-phenylthieno[2,3-d]pyrimidine is a heterocyclic compound notable for its diverse biological activities. Its unique thieno[2,3-d]pyrimidine structure, characterized by a chlorine atom at the 4-position, a methyl group at the 6-position, and a phenyl group at the 5-position, contributes to its reactivity and potential therapeutic applications. This article explores the compound's biological activity, including its mechanisms of action, cellular effects, and therapeutic potential.
- Molecular Formula : C13H10ClN3S
- Molecular Weight : Approximately 247.72 g/mol
The presence of both sulfur and nitrogen in its structure allows for diverse chemical reactivity and biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity across various domains:
- Antitumor Activity : Studies have shown that this compound can inhibit the proliferation of cancer cell lines, including MCF-7 (breast cancer) and MDA-MB-231 cells. The mechanism appears to involve interference with cell signaling pathways critical for tumor growth and survival.
- Enzyme Inhibition : The compound has been identified as an inhibitor of various enzymes linked to disease processes. For example, it has shown potential in inhibiting cyclooxygenase (COX) enzymes, which are involved in inflammatory responses.
- Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial activity against certain bacterial strains, indicating its potential as an antibiotic agent.
The biological effects of this compound are mediated through specific molecular interactions:
- Binding Interactions : The compound binds to active sites on target enzymes or receptors, inhibiting their function. This binding is crucial for modulating downstream signaling pathways associated with cell proliferation and apoptosis.
- Influence on Gene Expression : It has been observed to affect gene expression profiles in treated cells, further contributing to its antitumor effects.
Table 1: Summary of Biological Activities
Detailed Research Findings
- Antitumor Studies : In vitro studies using the MTT assay demonstrated that this compound significantly reduced the viability of breast cancer cell lines at concentrations as low as 10 µM. The IC50 values for MCF-7 were reported around 15 µM, indicating potent antiproliferative activity.
- Enzymatic Activity : The compound was tested for COX inhibition using enzyme assays where it showed competitive inhibition with an IC50 value comparable to standard anti-inflammatory drugs such as celecoxib.
- Antimicrobial Testing : The compound exhibited a broad spectrum of antimicrobial activity against Gram-positive and Gram-negative bacteria in disk diffusion assays. Minimum inhibitory concentrations (MICs) ranged from 32 µg/mL to 128 µg/mL depending on the bacterial strain.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
